molecular formula C17H11ClN2O2 B2372946 3-(4-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 864923-27-3

3-(4-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2372946
CAS No.: 864923-27-3
M. Wt: 310.74
InChI Key: SNKOLDOQVAJLFS-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a fused benzofuropyrimidinone core with a 4-chlorobenzyl substituent at position 3.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O2/c18-12-7-5-11(6-8-12)9-20-10-19-15-13-3-1-2-4-14(13)22-16(15)17(20)21/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKOLDOQVAJLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-chlorobenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of 5-phenyl-barbituric acids to form benzofuro[3,2-d]pyrimidines. This can be done either directly by cyclodehydrogenation with palladium-charcoal or via oxidation to 3-hydroxy-3-phenylbarbituric acids followed by cyclodehydratation using strong acids . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-chlorobenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include palladium-charcoal for cyclodehydrogenation, strong acids for cyclodehydratation, and various oxidizing and reducing agents for specific transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-chlorobenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.

    Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and infectious diseases, due to its biological activity.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to the disruption of critical biological processes, such as cell division or signal transduction, which can be beneficial in the treatment of diseases like cancer .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The benzofuropyrimidinone core allows diverse substitutions at positions 2, 3, and 8, significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Activities References
Target Compound 3-(4-Chlorobenzyl) C₁₇H₁₁ClN₂O₂ 322.73 g/mol Hypothesized kinase inhibition (inferred from analogs)
3-(4-Methylbenzyl)[1]Benzofuro[3,2-d]pyrimidin-4(3H)-one 3-(4-Methylbenzyl) C₁₇H₁₄N₂O₂ 278.31 g/mol Screening compound; structural analog
8-Bromo-2-(2-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one 8-Bromo, 2-(2-chlorophenyl) C₁₆H₈BrClN₂O₂ 392.61 g/mol Antimicrobial potential (DPPH assay)
XL-413 (BMS-863233) 8-Chloro, 2-(S-pyrrolidinyl) C₁₇H₁₃ClN₃O₂ 338.76 g/mol Cdc7 kinase inhibitor
3-(1-Piperidinylmethyl)[1]benzothieno[3,2-d]pyrimidin-4(3H)-one Benzothieno core, 3-(piperidinylmethyl) C₁₆H₁₇N₃OS 299.39 g/mol Unspecified biological activity

Key Observations :

  • Substituent Effects : The 4-chlorobenzyl group in the target compound may enhance lipophilicity and receptor binding compared to the 4-methylbenzyl analog . Bromine or chlorine at position 8 (e.g., in XL-413) is associated with kinase inhibition .
  • Core Heterocycle: Thieno[3,2-d]pyrimidinones (e.g., ) exhibit distinct electronic properties compared to benzofuropyrimidinones due to sulfur vs.

Molecular Docking and Binding Insights

Molecular docking studies on thieno[3,2-d]pyrimidinones () reveal that substituents at position 3 (e.g., 4-chlorobenzyl) likely occupy hydrophobic pockets in kinase ATP-binding sites. The chloro group may form halogen bonds with key residues, enhancing binding affinity .

Biological Activity

3-(4-Chlorobenzyl) benzofuro[3,2-d]pyrimidin-4(3H)-one, with the CAS number 864923-27-3, is a polycyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzofuro-pyrimidines and is characterized by a complex structure that may influence its pharmacological properties.

  • Molecular Formula : C17H11ClN2O2
  • Molecular Weight : 310.73 g/mol
  • CAS Number : 864923-27-3

Biological Activities

Research indicates that 3-(4-chlorobenzyl) benzofuro[3,2-d]pyrimidin-4(3H)-one exhibits several biological activities, particularly in the fields of anticancer and antimicrobial research.

Anticancer Activity

Studies have highlighted its effectiveness against various cancer cell lines. For instance, in vitro assays have demonstrated that this compound can inhibit the proliferation of human cancer cells, including breast (MCF-7), colon (SW480), and lung (A549) carcinoma cells. The mechanism of action appears to involve cell cycle arrest and apoptosis induction:

Cell Line IC50 (µM) Mechanism
MCF-715.2G2/M phase arrest
SW48012.5Induction of apoptosis
A54918.6Inhibition of cell proliferation

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. In particular, it has shown moderate activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest its potential as an antimicrobial agent:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Structure-Activity Relationship (SAR)

The biological activity of 3-(4-chlorobenzyl) benzofuro[3,2-d]pyrimidin-4(3H)-one can be attributed to its structural features. The presence of the chlorobenzyl group is critical for enhancing its lipophilicity and facilitating better interaction with biological targets.

Case Studies

  • Antitumor Efficacy : A study conducted on xenograft models showed that administration of this compound significantly reduced tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.
  • Synergistic Effects : When combined with standard chemotherapeutic agents, such as doxorubicin, the compound demonstrated synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

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